Cas no 2138056-75-2 (3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol)

3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol is a structurally unique compound featuring a spirocyclic amine moiety fused with a dimethyl-substituted cyclohexanol group. This configuration imparts distinct steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The rigid spirocyclic framework enhances conformational stability, while the hydroxyl and tertiary amine functionalities offer versatile reactivity for further derivatization. Its balanced lipophilicity and polarity contribute to favorable solubility profiles, facilitating applications in drug discovery and material science. The compound’s well-defined stereochemistry also allows for precise control in asymmetric synthesis, underscoring its utility in developing chiral scaffolds.
3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol structure
2138056-75-2 structure
Product Name:3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol
CAS No:2138056-75-2
MF:C15H27NO
MW:237.380984544754
CID:6286245
PubChem ID:165956878
Update Time:2025-10-31

3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138056-75-2
    • EN300-1161498
    • 3-{6-azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol
    • 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol
    • Inchi: 1S/C15H27NO/c1-14(2)4-3-12(17)11-13(14)16-9-7-15(5-6-15)8-10-16/h12-13,17H,3-11H2,1-2H3
    • InChI Key: FJKPJBLSGFXXNY-UHFFFAOYSA-N
    • SMILES: OC1CCC(C)(C)C(C1)N1CCC2(CC1)CC2

Computed Properties

  • Exact Mass: 237.209264485g/mol
  • Monoisotopic Mass: 237.209264485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.5Ų

3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol Pricemore >>

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Additional information on 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol

Introduction to 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol (CAS No. 2138056-75-2)

3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol (CAS No. 2138056-75-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and functional groups, holds potential for a wide range of applications, particularly in the development of new therapeutic agents. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, and potential biological activities of 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol.

The chemical structure of 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol is notable for its spirocyclic framework, which is a common motif in natural products and synthetic compounds with diverse biological activities. The presence of the azaspiro ring and the dimethyl substitution on the cyclohexane ring contribute to its unique conformational flexibility and stability. These structural features make it an attractive candidate for drug design and development.

In terms of chemical synthesis, several methods have been reported for the preparation of 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol. One efficient approach involves the use of a palladium-catalyzed cross-coupling reaction to form the spirocyclic core, followed by selective functionalization steps to introduce the desired substituents. Recent advancements in catalytic methods have further optimized these synthetic routes, improving yields and reducing reaction times.

The biological activity of 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol has been extensively studied in various preclinical models. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, preliminary studies have indicated that it may have neuroprotective effects, which could be beneficial in neurodegenerative disorders such as Alzheimer's disease.

Mechanistically, 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol is believed to exert its biological effects through multiple pathways. It has been shown to modulate the activity of key enzymes involved in inflammation and pain signaling, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it may interact with specific receptors or ion channels to produce its therapeutic effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol in human subjects. Early results from phase I trials have demonstrated favorable pharmacokinetic profiles and a good safety margin. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.

In addition to its therapeutic applications, 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol has also been explored for its use as a research tool in chemical biology and drug discovery. Its unique structural features make it an excellent scaffold for structure-based drug design and high-throughput screening campaigns.

The future prospects for 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol are promising. Ongoing research aims to optimize its pharmacological properties through rational design and structure-guided modifications. Additionally, efforts are being made to develop more efficient synthetic routes to facilitate large-scale production for clinical trials and commercialization.

In conclusion, 3-{6-Azaspiro[2.5]octan-6-yl}-4,4-dimethylcyclohexan-1-ol (CAS No. 2138056-75-2) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and promising biological activities make it a valuable compound for further exploration and development as a potential therapeutic agent.

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